(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
Overview
Description
(S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride is a useful research compound. Its molecular formula is C12H25ClN2O2 and its molecular weight is 264.79 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound (S)-4-Amino-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester hydrochloride
It’s known that tert-butyl esters are widely used in synthetic organic chemistry . They are often used as protecting groups for carboxylic acids in organic synthesis .
Mode of Action
The compound interacts with its targets through the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is facilitated by flow microreactor systems, making it more efficient and versatile .
Biochemical Pathways
The introduction of the tert-butoxycarbonyl group can influence a variety of organic compounds and their subsequent reactions .
Pharmacokinetics
The use of tert-butyl esters in organic synthesis suggests that they may have significant interactions with biological systems .
Result of Action
The primary result of the compound’s action is the introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This can facilitate further chemical reactions and synthesis processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s interaction with its targets . Additionally, the compound’s action can be influenced by the presence of other chemicals and conditions in the reaction environment .
Properties
IUPAC Name |
tert-butyl (4S)-4-amino-3,3-dimethylpiperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-9(13)12(4,5)8-14;/h9H,6-8,13H2,1-5H3;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHIMBZTDNRYOU-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1N)C(=O)OC(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN(CC[C@@H]1N)C(=O)OC(C)(C)C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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